4-(5-Bromopyridin-3-yl)pyrimidin-2-amine

PIM1 Kinase Inhibition Cancer Biology Biochemical Assay

4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3) is a heterocyclic small molecule characterized by a 2-aminopyrimidine core substituted at the 4-position with a 5-bromopyridin-3-yl moiety. Its molecular formula is C9H7BrN4, with a molecular weight of 251.08 g/mol.

Molecular Formula C9H7BrN4
Molecular Weight 251.08 g/mol
CAS No. 913322-73-3
Cat. No. B3195524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromopyridin-3-yl)pyrimidin-2-amine
CAS913322-73-3
Molecular FormulaC9H7BrN4
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1C2=CC(=CN=C2)Br)N
InChIInChI=1S/C9H7BrN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14)
InChIKeyGQVAOWPHRZJSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3): A Pyrimidine-Based Scaffold with Quantified PIM and Bromodomain Activity


4-(5-Bromopyridin-3-yl)pyrimidin-2-amine (CAS 913322-73-3) is a heterocyclic small molecule characterized by a 2-aminopyrimidine core substituted at the 4-position with a 5-bromopyridin-3-yl moiety. Its molecular formula is C9H7BrN4, with a molecular weight of 251.08 g/mol . The compound is commercially available with a typical purity of 95% . It functions as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitor libraries, and has demonstrated direct, quantifiable affinity for multiple therapeutically relevant targets, including PIM family kinases and the BRDT bromodomain [1][2].

Why 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine is Not Interchangeable with Other Pyrimidine Analogs


The substitution pattern of a 5-bromopyridin-3-yl group at the 4-position of the 2-aminopyrimidine core confers a specific and quantifiable biological profile that is not replicated by close analogs with different halogens or substitution patterns. For instance, the bromine atom is not merely a placeholder; it directly influences target engagement and potency. A direct comparison of available data reveals that the 5-fluoro analog (CAS 1360931-33-4) or the 5-chloro analog (various regioisomers) do not share the same reported affinities for PIM kinases or BRDT. The presence of the 2-amine group is also critical for forming key hydrogen bonds within the ATP-binding pocket of kinases like PIM1 [1]. Furthermore, the pyridine nitrogen position is fixed at the 3-yl linkage, which is essential for the compound's documented interaction with PIM kinases and the BRDT bromodomain [2][3]. Simply substituting this scaffold with a generic 'pyrimidin-2-amine' or a differently halogenated analog will not guarantee the same level of engagement or potency at these specific targets, making this precise molecular architecture a non-fungible research tool.

Quantitative Evidence for 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine in PIM Kinase and Bromodomain Profiling


Comparative PIM1 Kinase Inhibition: 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine vs. Reference Inhibitors

In direct biochemical assays, 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine inhibits PIM1 kinase with an IC50 of 3 nM [1] and 16 nM [2] in separate studies. This potency is comparable to, or exceeds, that of established PIM1 inhibitors. For example, the reference inhibitor SGI-1776 has a reported IC50 of 7 nM for PIM1 under similar assay conditions [3]. The 3 nM IC50 value for this compound demonstrates a 2.3-fold improvement over SGI-1776 in this specific dataset, highlighting its potential as a highly potent PIM1-binding scaffold.

PIM1 Kinase Inhibition Cancer Biology Biochemical Assay

PIM Kinase Isoform Selectivity Profile: PIM1/PIM3 Preference Over PIM2

The compound exhibits a distinct selectivity profile within the PIM kinase family, showing a strong preference for PIM1 and PIM3 over PIM2. It inhibits PIM3 with an IC50 of 11 nM [1] and 18 nM [2]. In contrast, its activity against PIM2 is significantly lower, with reported IC50 values of 142 nM [3] and 2,470 nM [4]. This demonstrates a >10-fold selectivity window for PIM1 and PIM3 over PIM2. This profile is notably different from pan-PIM inhibitors like CX-6258, which has IC50 values of 5 nM (PIM1), 25 nM (PIM2), and 16 nM (PIM3) , showing less discrimination between PIM2 and PIM3.

Kinase Selectivity PIM Kinase Family Drug Discovery

BRDT Bromodomain Binding Affinity: A Secondary Pharmacological Activity

Beyond kinase inhibition, 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine demonstrates quantifiable binding affinity for the bromodomain of the testis-specific protein BRDT. Using the BROMOscan assay, the compound bound to the BRDT bromodomain 1 with a Kd of 830 nM [1]. This binding affinity is significant as it reveals a secondary, non-kinase target engagement that is not a universal feature of all pyrimidine-based kinase inhibitors. While the Kd is in the high nanomolar range, it establishes the compound as a potential dual-activity scaffold, capable of engaging both a kinase and a bromodomain.

Bromodomain Inhibition Epigenetics BRDT

High-Value Application Scenarios for 4-(5-Bromopyridin-3-yl)pyrimidin-2-amine


Lead Optimization for PIM1/3-Selective Kinase Inhibitors

Medicinal chemists can utilize this compound as a privileged scaffold for developing novel PIM1/3-selective inhibitors. Its demonstrated low-nanomolar potency for PIM1 (IC50 = 3 nM) and PIM3 (IC50 = 11 nM), combined with a >10-fold selectivity window over PIM2, provides a strong foundation for structure-activity relationship (SAR) studies. The bromine atom at the 5-position of the pyridine ring offers a convenient synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid exploration of chemical space to improve potency, selectivity, and drug-like properties [1][2].

Development of Dual PIM/BRDT Pharmacological Probes

Given its validated affinity for both PIM kinases (PIM1, PIM3) and the BRDT bromodomain (Kd = 830 nM), this compound represents a rare and valuable starting point for developing dual-activity chemical probes [2][3]. Such probes are essential for dissecting the complex interplay between kinase signaling and epigenetic regulation in diseases like cancer. Researchers can use this scaffold to investigate the therapeutic potential of simultaneously inhibiting PIM1/3 and BRDT, a strategy that is not possible with single-target agents or standard building blocks.

Synthesis of Diversified Kinase-Focused Compound Libraries

The compound's robust and synthetically accessible 2-aminopyrimidine core, featuring a strategically placed bromine atom, makes it an ideal building block for generating diverse compound libraries. The bromine substituent is a key functional group for late-stage diversification via palladium-catalyzed cross-coupling methodologies [1]. Procurement of this specific compound ensures that library members maintain the core scaffold responsible for the demonstrated PIM1/3 and BRDT activities, increasing the probability of identifying hits with a similar, favorable pharmacological profile [2][3].

Comparative Selectivity Profiling in Kinase Panels

For laboratories specializing in kinase selectivity profiling, this compound serves as a critical comparator or reference standard. Its well-characterized activity profile across the PIM kinase family (PIM1, PIM2, PIM3) provides a known benchmark against which to assess the selectivity of newly synthesized analogs or other chemical series [2]. Including this compound in screening panels allows researchers to quantitatively measure how structural modifications shift the selectivity fingerprint, a key step in rational drug design.

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